molecular formula C19H22N2O4S B6549033 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide CAS No. 1040659-88-8

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide

Cat. No.: B6549033
CAS No.: 1040659-88-8
M. Wt: 374.5 g/mol
InChI Key: QLAQRTLDTIGLDB-UHFFFAOYSA-N
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Description

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes a tetrahydroquinoline core, an ethanesulfonyl group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4)

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions: N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a probe in biological studies to understand cellular processes.

  • Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.

  • Industry: It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide can be compared with other similar compounds, such as N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide and related benzamide derivatives. These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

List of Similar Compounds

  • N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide

  • N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide

  • N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propionamide

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies and advancements in synthetic methods will continue to expand its utility and impact.

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-3-26(23,24)21-12-4-5-15-13-16(8-11-18(15)21)20-19(22)14-6-9-17(25-2)10-7-14/h6-11,13H,3-5,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAQRTLDTIGLDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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